molecular formula C8H7BrFNO3 B1449650 1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene CAS No. 1805594-61-9

1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene

Cat. No.: B1449650
CAS No.: 1805594-61-9
M. Wt: 264.05 g/mol
InChI Key: BPNQHMDIFBGCMC-UHFFFAOYSA-N
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Description

1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene is an aromatic compound with a complex structure that includes bromine, ethoxy, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene can be synthesized through a multi-step process involving the introduction of each functional group in a controlled manner. The synthesis typically starts with a benzene ring, followed by sequential nitration, bromination, fluorination, and ethoxylation reactions. Each step requires specific reagents and conditions to ensure the correct substitution pattern on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one of the existing substituents on the aromatic ring.

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and fluoro makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions using reducing agents such as hydrogen gas with a palladium catalyst.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or sulfuric acid can be used under controlled conditions to introduce additional substituents.

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable solvent.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce additional halogens or other groups onto the aromatic ring.

Scientific Research Applications

1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers use this compound to study the effects of various substituents on biological activity and to develop new bioactive molecules.

    Industrial Chemistry: It serves as a building block for the synthesis of more complex chemicals used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluoro-3-nitrobenzene: Lacks the ethoxy group, which may affect its reactivity and applications.

    1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

    1-Chloro-6-ethoxy-2-fluoro-3-nitrobenzene:

Uniqueness

1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene is unique due to the specific combination and positions of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-bromo-1-ethoxy-3-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(11(12)13)8(10)7(6)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNQHMDIFBGCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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